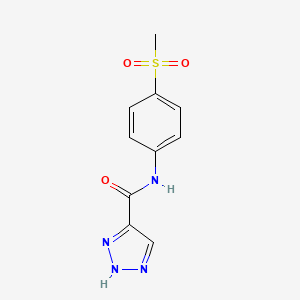

C10H10N4O3S

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C10H10N4O3S is a useful research compound. Its molecular formula is this compound and its molecular weight is 266.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Zeolites in C1 Chemistry

Zeolites, efficient solid catalysts in the chemical industry, are being increasingly applied in C1 chemistry, involving the transformation of molecules like CO, CO2, CH4, and CH3OH. They are crucial for energy and chemical supplies while addressing environmental concerns. Zeolite-based catalysts, particularly those combined with metallic species, have shown promise in producing hydrocarbons and oxygenates from C1 molecules (Zhang, Yu, & Corma, 2020).

Advances in C1 Catalysis

C1 catalysis, vital for converting simple carbon compounds into valuable chemicals and clean fuels, has seen significant advancements. Innovations in material synthesis methods and computational simulation capabilities have led to progress in understanding reaction mechanisms and identifying active-site structures, thereby enhancing catalytic efficiency (Bao, Yang, Yoneyama, & Tsubaki, 2019).

Non-Thermal Plasma in C1 Chemistry

Non-thermal plasma (NTP) activated heterogeneous catalysis is emerging as a superior approach for catalytic transformation of C1 molecules. It offers advantages such as mild reaction conditions and energy efficiency, overcoming the limitations of conventional thermal catalysis. This area includes the hydrogenation of CO2 and reforming of CH4 and CH3OH (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).

Metal-Organic Frameworks in C1 Chemistry

Metal-organic frameworks (MOFs) have shown potential as heterogeneous catalysts or supports/precursors in transforming CO, CO2, and CH4 into clean fuels and high-value chemicals. MOFs are pivotal in addressing the challenges of activating and transforming these inert C1 molecules (Cui, Zhang, Hu, & Bu, 2019).

Sodium Iminoquinolates in Polymerization

Sodium 2-arylimino-8-quinolates have been utilized in the ring-opening polymerization (ROP) of rac-lactide, producing amorphous polylactides. These compounds present a variety of structural cores based on Na–O repeat units, influencing their catalytic activities (Zhang, Zhang, Wang, Solan, Liang, Rajendran, & Sun, 2016).

Mécanisme D'action

Target of Action

The compound C10H10N4O3S, also known as Ondansetron, primarily targets the serotonin receptor subtype, 5-HT3 . Serotonin receptors play a crucial role in transmitting signals in the brain, particularly those related to nausea and vomiting .

Mode of Action

This compound, or Ondansetron, acts as a selective antagonist of the serotonin receptor subtype, 5-HT3 . This means that it binds to these receptors and blocks their activation by serotonin. This blocking action prevents the transmission of nausea and vomiting signals within the brain, thereby reducing these symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound (Ondansetron) is the serotonin signaling pathway. By blocking the 5-HT3 receptors, Ondansetron inhibits the normal function of this pathway, which can lead to a decrease in the sensation of nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of this compound (Ondansetron) involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Ondansetron is well absorbed and undergoes first-pass metabolism. It is extensively metabolized in the liver, and the metabolites are excreted in the urine . These properties affect the bioavailability of Ondansetron, which is an important factor in its therapeutic efficacy .

Result of Action

The primary molecular effect of this compound (Ondansetron) is the blockade of 5-HT3 receptors. This leads to a decrease in the transmission of nausea and vomiting signals within the brain. At the cellular level, this results in a reduction of these symptoms in patients undergoing treatments such as chemotherapy, which are known to induce nausea and vomiting .

Action Environment

The action, efficacy, and stability of this compound (Ondansetron) can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and excretion of Ondansetron, potentially impacting its efficacy. Additionally, individual patient factors such as age, liver function, and genetic makeup can also influence how Ondansetron is processed in the body .

Analyse Biochimique

Biochemical Properties

The compound C10H10N4O3S contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur, which are common in many biochemical reactions .

Cellular Effects

This can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other compounds, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-(4-methylsulfonylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S/c1-18(16,17)8-4-2-7(3-5-8)12-10(15)9-6-11-14-13-9/h2-6H,1H3,(H,12,15)(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQYIDCHKGVPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)

![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)

![5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)

![3-(2-fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2528960.png)

![3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2528964.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B2528974.png)

![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)